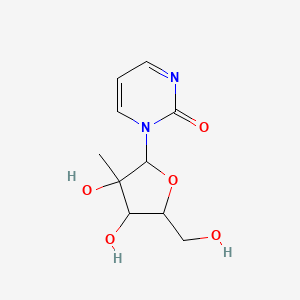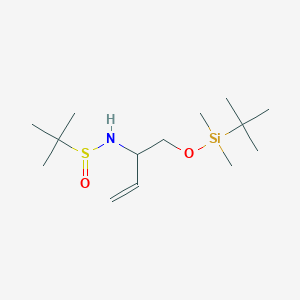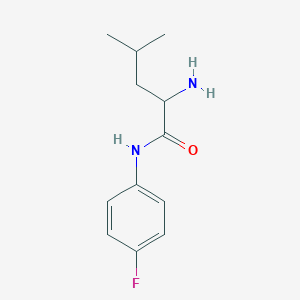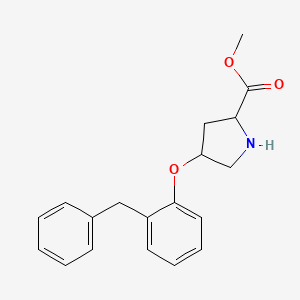
5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring. This can be achieved through the acid-catalyzed cyclization of a diol with a ketone or aldehyde.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the dioxane ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group could yield phenylacetic acid, while reduction of the dioxane ring carbonyls could produce diols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can serve as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to certain bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In the materials science field, this compound could be used as a building block for the synthesis of polymers or other advanced materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethanolamine: Shares the phenylethylamine structure but lacks the dioxane ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains the dioxane ring but lacks the phenylethylamine moiety.
Amphetamine: Similar in having a phenylethylamine structure but differs significantly in its overall structure and properties.
Uniqueness
5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the combination of its dioxane ring and phenylethylamine structure
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5-(2-amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H17NO4/c1-14(2)18-12(16)10(13(17)19-14)8-11(15)9-6-4-3-5-7-9/h3-7,10-11H,8,15H2,1-2H3 |
Clé InChI |
HHALSYMJKXLKBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)CC(C2=CC=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)

![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)

![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)
